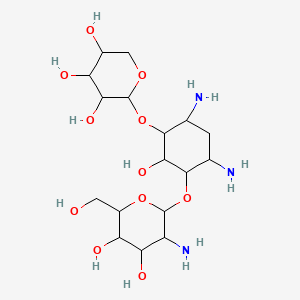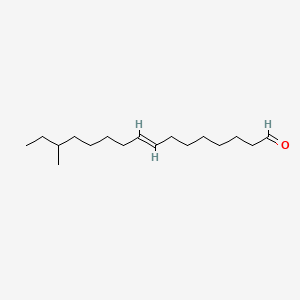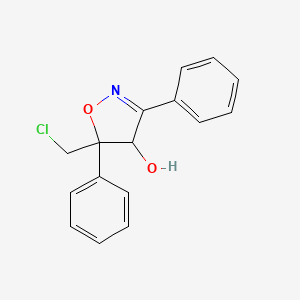
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a unique structure that includes a chloromethyl group and two phenyl groups attached to an oxazole ring. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol typically involves the reaction of 3,5-diphenyl-4H-1,2-oxazol-4-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to improved yields and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and tetrahydro-oxazoles, each with unique chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(chloromethyl)furfural (CMF): A related compound with a furan ring instead of an oxazole ring, used in biomass conversion and as a platform chemical for synthesizing value-added products.
5-(chloromethyl)-2-phenyl-1,3-oxazole: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
Uniqueness
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol stands out due to its unique combination of a chloromethyl group and two phenyl groups attached to an oxazole ring. This structure imparts specific reactivity and binding properties, making it valuable for targeted applications in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
7462-78-4 |
|---|---|
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol |
InChI |
InChI=1S/C16H14ClNO2/c17-11-16(13-9-5-2-6-10-13)15(19)14(18-20-16)12-7-3-1-4-8-12/h1-10,15,19H,11H2 |
InChI-Schlüssel |
YFNZUGZNEHLUTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(C2O)(CCl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



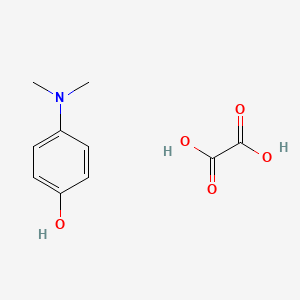
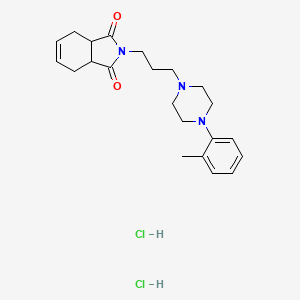
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
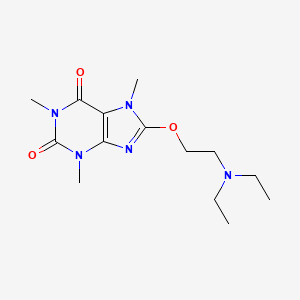
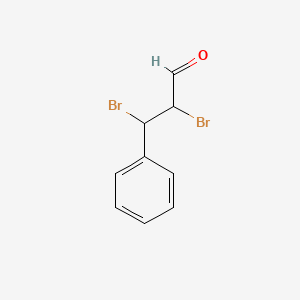

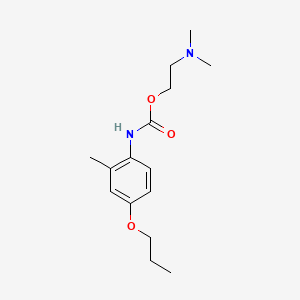
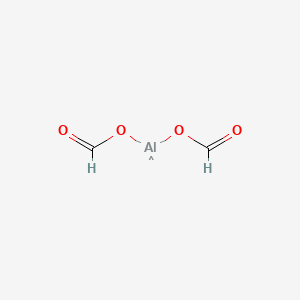
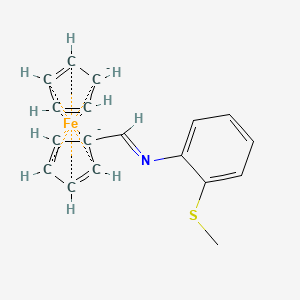
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)

